molecular formula C16H14BrClO4 B2871400 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid CAS No. 938129-15-8

3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid

Cat. No. B2871400
CAS RN: 938129-15-8
M. Wt: 385.64
InChI Key: VXNWYOJTIBMRGS-UHFFFAOYSA-N
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Description

“3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid” is a chemical compound with the molecular formula C16H14BrClO4 . It has an average mass of 385.637 Da and a mono-isotopic mass of 383.976379 Da .


Molecular Structure Analysis

The molecular structure analysis of this compound would require advanced computational methods such as Density Functional Theory (DFT) with a suitable basis set . Unfortunately, specific details about the molecular structure of “3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid” are not available in the sources retrieved.

Scientific Research Applications

Exploration of Biaryl Carboxylic Acids

Biaryl carboxylic acids, akin to 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid, have been explored for their utility as proton shuttles in selective functionalization reactions. Specifically, the study by Jing-Jing Pi et al. (2018) illustrates the synthesis and testing of various 2-arylbenzoic acids for direct arylation of indoles with bromobenzenes, emphasizing the role of ethoxy-substituted benzoic acids in achieving superior yield and selectivity (Jing-Jing Pi et al., 2018).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, particularly those with potential anti-cancer properties, involves key intermediates that share structural similarities with 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid. A study by Cao Sheng-li (2004) details the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, highlighting the importance of brominated benzoic acid derivatives in the preparation of these compounds (Cao Sheng-li, 2004).

Photodynamic Therapy Applications

Compounds structurally related to 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid have been synthesized and characterized for their potential in photodynamic therapy (PDT). M. Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, demonstrating their good fluorescence properties, high singlet oxygen quantum yield, and suitability for PDT cancer treatment applications (M. Pişkin et al., 2020).

Molecular Recognition and Supramolecular Assemblies

The study of molecular recognition and the formation of supramolecular assemblies often involves compounds like 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid. S. Varughese and V. Pedireddi (2006) reported on the synthesis and analysis of molecular adducts formed between dihydroxybenzoic acid derivatives and N-donor compounds, revealing the intricate hydrogen bonding and recognition patterns that govern the assembly of these molecular structures (S. Varughese & V. Pedireddi, 2006).

Brominated Disinfection Byproducts

Research into the formation and decomposition of brominated disinfection byproducts (Br-DBPs) in chlorinated water systems also pertains to the reactivity and transformation pathways of brominated benzoic acids. Hongyan Zhai and Xiangru Zhang (2011) explored the formation and decomposition of polar Br-DBPs, identifying new polar aromatic and aliphatic Br-DBPs with structures tentatively proposed, including compounds related to 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid (Hongyan Zhai & Xiangru Zhang, 2011).

properties

IUPAC Name

3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClO4/c1-2-21-14-8-11(16(19)20)7-13(17)15(14)22-9-10-3-5-12(18)6-4-10/h3-8H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNWYOJTIBMRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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